molecular formula C10H11BrN2O3 B1328581 3-Bromo-N-isopropyl-5-nitrobenzamide CAS No. 941294-16-2

3-Bromo-N-isopropyl-5-nitrobenzamide

Cat. No. B1328581
CAS RN: 941294-16-2
M. Wt: 287.11 g/mol
InChI Key: CEBPIVWDZLKYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-isopropyl-5-nitrobenzamide is a chemical compound with the molecular formula C10H11BrN2O3 . It belongs to the class of benzamides. The compound is used in various fields such as medical research, environmental research, and industrial research.


Molecular Structure Analysis

The molecular structure of 3-Bromo-N-isopropyl-5-nitrobenzamide consists of a benzamide core, which is substituted at the 3rd position by a bromine atom and at the 5th position by a nitro group . The amide group is further substituted by an isopropyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.11 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 74.9 Ų . The compound has a complexity of 278 .

Scientific Research Applications

Synthesis Applications

Chemical Reactions and Properties

It participates in aromatic nucleophilic substitution reactions, showing potential for synthesizing various organic compounds (F. Guerrera, L. Salerno, L. Lamartina, & D. Spinelli, 1995). In vibrational spectroscopic analysis, this compound has been studied for its potential in electro-optical applications due to its hyperpolarizability (A. Dwivedi & Abhishek Kumar, 2019).

Potential Therapeutic Applications

While the compound itself may not have direct therapeutic applications, derivatives and related compounds are explored for potential medicinal uses. For instance, certain derivatives have shown promise as anticonvulsants (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, & L. Perekhoda, 2018).

properties

IUPAC Name

3-bromo-5-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-6(2)12-10(14)7-3-8(11)5-9(4-7)13(15)16/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBPIVWDZLKYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649999
Record name 3-Bromo-5-nitro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-isopropyl-5-nitrobenzamide

CAS RN

941294-16-2
Record name 3-Bromo-N-(1-methylethyl)-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.